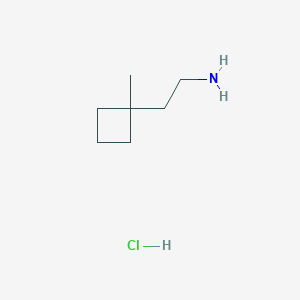

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride

Description

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride (CAS 1803584-89-5) is a cyclic amine hydrochloride salt with a methyl-substituted cyclobutane ring attached to an ethylamine backbone. The compound’s structure features a strained cyclobutyl group, which may confer unique physicochemical properties, such as increased lipophilicity and conformational rigidity compared to larger cycloalkane derivatives. This compound is primarily utilized in research and development (R&D) for pharmaceutical and agrochemical applications, where its structural motifs are leveraged to explore novel therapeutic agents or bioactive molecules .

Properties

IUPAC Name |

2-(1-methylcyclobutyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(5-6-8)3-2-4-7;/h2-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFHFIQGZCHSHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride typically involves the reaction of 1-methylcyclobutanol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and appropriate solvents like ethanol or methanol.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Substituted derivatives.

Scientific Research Applications

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or enzyme activity .

Comparison with Similar Compounds

Cyclobutane Derivatives

- 2-(1-Methoxycyclobutyl)ethan-1-amine Hydrochloride (CID 83904825): Molecular Formula: C₇H₁₅NO·HCl. Key Differences: Replaces the methyl group with a methoxy substituent. This may influence blood-brain barrier penetration or receptor binding selectivity .

- 2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (CAS 1955554-67-2): Molecular Formula: C₇H₁₅NO·HCl. Key Differences: Methoxy substitution at the 3-position of the cyclobutane ring alters steric and electronic properties, which could modulate interactions with biological targets such as G protein-coupled receptors (GPCRs) .

- 2-(Cyclobutylmethoxy)ethan-1-amine Hydrochloride (CAS 1909309-34-7): Molecular Formula: C₇H₁₄ClNO. Key Differences: Incorporates a cyclobutylmethoxy group, introducing an ether linkage.

Aromatic and Heterocyclic Derivatives

- 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D): Molecular Formula: C₁₁H₁₇NO₂·HCl. Key Differences: A phenylalkylamine derivative with methoxy and methyl substituents on an aromatic ring. Demonstrates serotonin receptor (5-HT₂A) agonism, highlighting how aromatic systems differ from cyclobutane-based amines in pharmacological profiles .

- 2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Hydrochloride (CAS 1461706-94-4) :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) | Key Structural Feature |

|---|---|---|---|---|

| 2-(1-Methylcyclobutyl)ethan-1-amine HCl | ~169.66 | 1.8–2.3 | Moderate | Methyl-cyclobutyl, high lipophilicity |

| 2-(1-Methoxycyclobutyl)ethan-1-amine HCl | ~169.66 | 0.9–1.4 | High | Methoxy-cyclobutyl, polar |

| 2C-D Hydrochloride | 231.72 | 2.5–3.0 | Low | Aromatic, methoxy substituents |

| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | 165.66 | 1.2–1.7 | Moderate | Ether linkage, cyclobutylmethoxy |

Data derived from molecular formulas and structural analysis .

Biological Activity

2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews existing literature on its biological activity, including structure-activity relationships, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride is , with a molecular weight of approximately 161.66 g/mol. The compound features a cyclobutyl group, which contributes to its unique pharmacological properties.

Biological Activity Overview

Research has indicated that 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride may interact with various biological targets, particularly within the central nervous system. Its activity can be attributed to its structural features that allow it to modulate receptor functions.

The compound is believed to act primarily as a ligand for certain G protein-coupled receptors (GPCRs). Specifically, studies have suggested its potential role as an agonist for receptors involved in neurotransmission and neuroprotection. The interaction with these receptors can lead to various downstream effects, including modulation of cAMP levels and calcium signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride is crucial for optimizing its biological activity. Early studies have shown that modifications to the cyclobutyl moiety can significantly affect receptor affinity and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity, improved potency |

| Alteration of amine substituents | Variable effects on receptor binding affinity |

In Vitro Studies

In vitro assays have demonstrated that 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride exhibits moderate potency against specific GPCRs. For instance, in a study evaluating various agonists, this compound showed an EC50 value indicative of its effective concentration required for half-maximal response.

In Vivo Studies

Preliminary animal studies have indicated potential therapeutic effects in models of anxiety and depression. The compound's ability to cross the blood-brain barrier suggests it could be effective in treating central nervous system disorders.

Case Studies

Several case studies have explored the efficacy of 2-(1-Methylcyclobutyl)ethan-1-amine hydrochloride in different experimental setups:

- Anxiety Models : In rodent models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.

- Depression Models : In forced swim tests, subjects treated with the compound exhibited decreased immobility time, suggesting an antidepressant-like effect.

- Neuroprotective Effects : Studies assessing neuroprotection against oxidative stress indicated that the compound could reduce neuronal cell death in vitro.

Safety and Toxicity

While initial findings are promising, safety profiles must be established through comprehensive toxicological assessments. Current data suggest low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.